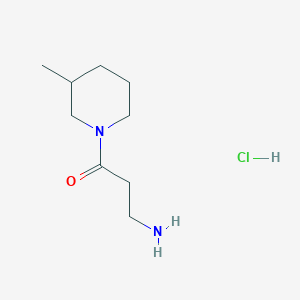

3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride

描述

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of piperidine chemistry research that gained momentum throughout the late twentieth and early twenty-first centuries. While specific documentation of the compound's initial synthesis date remains limited in available literature, its development appears to be closely tied to the expansion of combinatorial chemistry approaches and high-throughput screening methodologies that became prevalent in pharmaceutical research during the 1990s and 2000s. The compound represents part of a systematic exploration of amino-ketone derivatives containing heterocyclic ring systems, particularly those incorporating piperidine moieties known for their favorable pharmacological properties.

The historical significance of this compound family can be traced to the recognition that piperidine-containing molecules frequently exhibit enhanced bioavailability and metabolic stability compared to their non-heterocyclic counterparts. Research documented in the early 2000s demonstrated that compounds featuring similar structural motifs showed promise in various therapeutic applications, leading to increased interest in systematically exploring related derivatives. The specific combination of a 3-methylpiperidine ring with an amino-propanone chain represents a rational design approach aimed at optimizing both synthetic accessibility and potential biological activity.

The compound's entry into chemical databases and commercial availability through specialized chemical suppliers occurred during the period when pharmaceutical companies were actively expanding their compound libraries for drug discovery programs. This timing coincided with advances in synthetic methodologies that made the preparation of such compounds more efficient and cost-effective, contributing to their increased availability for research purposes.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted amino ketones and specifically falls within the category of piperidine derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name being 3-amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride. This nomenclature precisely describes the molecular architecture, indicating the presence of an amino group at the third carbon position of a propanone chain that is connected through the carbonyl carbon to a 3-methylpiperidine ring system.

The molecular formula of the compound is represented as C₉H₁₈N₂O·HCl for the hydrochloride salt form, corresponding to a molecular weight of 206.71 grams per mole. The base compound without the hydrochloride salt has the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 grams per mole. The Chemical Abstracts Service registry number for this compound is 1220034-77-4, providing a unique identifier for database searches and regulatory documentation.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1CCCN(C1)C(=O)CCN.Cl, which provides a linear encoding of the molecular structure. The International Chemical Identifier string is InChI=1S/C9H18N2O.ClH/c1-8-3-2-6-11(7-8)9(12)-4-5-10;/h8H,2-7,10H2,1H3;1H, offering a standardized method for representing the compound's connectivity.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its dual functionality as both a synthetic intermediate and a molecular scaffold for drug discovery applications. The compound's structural features make it particularly valuable for studying structure-activity relationships in medicinal chemistry, as the piperidine ring system is a privileged structure found in numerous pharmaceutically active compounds. Research has demonstrated that modifications to the piperidine ring substitution pattern can significantly influence biological activity, making this compound an important reference point for comparative studies.

The amino-ketone functionality present in this compound provides multiple reactive sites for further chemical transformations, enabling its use as a versatile building block in synthetic organic chemistry. The primary amino group can participate in a wide range of reactions including acylation, alkylation, and condensation reactions, while the ketone carbonyl group can undergo reduction, addition, and condensation reactions. This reactivity profile makes the compound valuable for creating libraries of related structures through systematic chemical modifications.

In the context of heterocyclic chemistry research, this compound serves as an important example of how ring substitution patterns influence molecular properties and reactivity. The 3-methyl substitution on the piperidine ring affects both the conformational preferences of the ring system and the steric environment around the nitrogen atom, providing insights into how subtle structural changes can impact chemical behavior. Research utilizing this compound has contributed to understanding the relationship between piperidine ring conformation and biological activity.

The compound's role in advancing synthetic methodologies cannot be understated, as its preparation and subsequent transformations have led to improvements in multi-step synthetic sequences and reaction optimization. Studies involving this compound have contributed to the development of more efficient synthetic routes to piperidine-containing targets and have informed best practices for handling amino-ketone intermediates in complex synthetic contexts.

Current Research Landscape

The current research landscape surrounding this compound reflects its growing importance in multiple areas of chemical and biological research. Contemporary studies have focused on exploring the compound's potential as a pharmacophore element in drug design, with particular attention to its interactions with various biological targets including neurotransmitter receptors and enzyme systems. Research indicates that the structural framework of this compound may be conducive to developing modulators of central nervous system pathways, although specific mechanistic studies are ongoing.

Recent investigations have examined the compound's utility in diversity-oriented synthesis approaches, where its multiple functional groups enable the generation of structurally diverse compound libraries through parallel synthetic pathways. These studies have demonstrated that systematic modifications of the amino and ketone functionalities can yield compounds with varying physicochemical properties, making it valuable for exploring chemical space in drug discovery programs. The research has also revealed insights into optimal reaction conditions for transforming this scaffold while maintaining synthetic efficiency.

Current analytical chemistry research has focused on developing improved methods for characterizing and purifying compounds of this structural class. Advanced spectroscopic techniques and chromatographic methods have been optimized specifically for handling amino-ketone piperidine derivatives, contributing to better understanding of their solution behavior and stability profiles. These methodological advances have facilitated more precise structure-activity relationship studies and have improved the reliability of biological screening data.

The intersection of computational chemistry and experimental research has emerged as a particularly active area, with molecular modeling studies being used to predict the conformational preferences and binding properties of this compound and its derivatives. These computational approaches have informed synthetic design strategies and have helped prioritize which structural modifications are most likely to yield compounds with desired properties. The integration of computational predictions with experimental validation has accelerated the pace of research and improved the efficiency of compound optimization efforts.

属性

IUPAC Name |

3-amino-1-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-8-3-2-6-11(7-8)9(12)4-5-10;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQOHRMFXORYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structural features, including an amino group and a piperidine ring, suggest a variety of potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 201.69 g/mol

The presence of the piperidine ring is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The amino group facilitates hydrogen bonding with biological molecules, while the hydrophobic piperidine ring can engage with protein pockets, modulating enzyme and receptor activity. This mechanism is essential for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives of similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Neuropharmacological Effects : Compounds with similar structures have demonstrated activity at neurotransmitter receptors associated with the central nervous system. This suggests potential applications in treating neurological disorders.

- Enzyme Inhibition : The compound has been employed in studies focused on enzyme mechanisms, indicating its role as an inhibitor or modulator of specific enzymatic activities.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various derivatives related to this compound on human hepatoma cells. The results indicated significant inhibition of cell growth, with IC values suggesting potent anticancer properties .

Case Study: Neuropharmacological Effects

In neuropharmacological research, compounds structurally related to this compound were found to exhibit selective binding to serotonin and dopamine receptors. This highlights the potential for developing treatments for mood disorders and other neurological conditions.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.71 g/mol

- Purity : Typically around 95%

The presence of the piperidine ring and an amino group is crucial for its biological activity, allowing it to engage with various molecular targets, such as receptors and enzymes.

Medicinal Chemistry

3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical compounds. It serves as an intermediate in the production of chiral drugs, such as:

- Duloxetine : An antidepressant used for major depressive disorder and generalized anxiety disorder.

- Fluoxetine : A selective serotonin reuptake inhibitor (SSRI) commonly prescribed for depression.

These compounds leverage the structural features of 3-amino derivatives to enhance their pharmacological properties, including efficacy and selectivity.

Research indicates that this compound exhibits diverse biological activities due to its ability to modulate enzyme and receptor functions. The amino group facilitates hydrogen bonding with biological molecules, while the hydrophobic piperidine ring allows for effective interactions within protein pockets. This mechanism underlies its potential therapeutic applications in:

- Neurological disorders

- Pain management

- Anti-emetic therapies

Asymmetric Synthesis

Recent advancements have shown that 3-amino derivatives can be used in enantioselective syntheses, producing chiral γ-amino alcohols with high yields and enantiomeric excess (ee). For example, studies have demonstrated successful asymmetric reductions using this compound as a substrate, yielding products with up to 99% ee . This capability is crucial for developing drugs that require specific stereochemistry for optimal activity.

Case Study 1: Synthesis of Duloxetine

A study focused on the synthesis of duloxetine from this compound highlighted its role as a key intermediate. The research optimized reaction conditions to achieve high yields of the desired product while minimizing byproducts. The findings underscored the importance of this compound in producing effective antidepressants .

Case Study 2: Enantioselective Reduction Protocols

In another research effort, scientists explored the use of 3-amino derivatives in enantioselective reduction protocols aimed at synthesizing γ-amino alcohols. The study reported excellent yields and high ee values, demonstrating the compound's versatility in asymmetric synthesis . These findings are pivotal for developing new therapeutic agents with enhanced pharmacological profiles.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes structural variations, pharmacological targets, and key differences among related compounds:

Physicochemical and Pharmacokinetic Differences

- The target compound’s 3-methylpiperidinyl group may balance solubility and membrane permeability .

- Metabolic Stability : Piperidine rings (6-membered) generally confer greater metabolic stability than pyrrolidine (5-membered) or open-chain amines. The methyl group in the target compound may further slow hepatic degradation .

- Receptor Specificity: The amino group’s position and substituent size influence target engagement. For example, Bupropion’s tert-butylamino group is critical for reuptake inhibition, while the target compound’s primary amino group may favor enzyme interactions .

准备方法

Multi-step Synthesis from D-Glutamic Acid Derivatives (Patent CN103864674A)

One of the most detailed and industrially viable methods for preparing related amino piperidine hydrochlorides involves starting from D-glutamic acid, which undergoes a sequence of five to nine steps including esterification, protection, reduction, activation, cyclization, and deprotection to yield (R)-3-amino piperidine dihydrochloride. Although this patent focuses on (R)-3-amino piperidine hydrochloride, the methodology is adaptable for derivatives such as 3-amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride by modifying the substituents on the piperidine ring.

- Step 1: Formation of N-tertbutyloxycarbonyl-D-Glu dimethyl ester via esterification with methanol and thionyl chloride under controlled temperature (<30°C).

- Step 2: Boc protection of amino groups.

- Step 3: Reduction of ester groups to alcohols.

- Step 4: Activation of hydroxyl groups to mesylates or tosylates.

- Step 5: Cyclization to form the piperidine ring.

- Step 6: Deprotection steps including Boc removal and formation of hydrochloride salt.

The process is designed for industrial scalability with attention to reaction times (e.g., 6 hours for esterification, 10 hours for final hydrochloride formation), temperature control, and solvent use (methanol, ethyl acetate, dioxane) to optimize yield and purity.

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification and Boc protection | D-Glutamic acid, MeOH, SOCl2, (Boc)2O, TEA | 99 | Temperature <30°C, 6 h stirring |

| 2 | Reduction of ester to alcohol | Suitable reducing agent (e.g., LiAlH4) | - | Critical for ring closure |

| 3 | Hydroxyl activation (mesylation/tosylation) | Methanesulfonyl chloride, base | - | Prepares for cyclization |

| 4 | Cyclization to piperidine ring | Intramolecular nucleophilic substitution | - | Ring formation step |

| 5 | Boc deprotection and hydrochloride salt formation | Acid treatment (HCl in MeOH) | - | Final product isolation |

This method's advantages include a relatively short synthetic route, low cost, and suitability for industrial production without the need for low-temperature conditions or expensive chiral separation steps.

Reductive Amination Route Using Formaldehyde and Sodium Cyanoborohydride

Another synthetic approach involves reductive amination of (R)-3-(Boc-amino)piperidine with formaldehyde and sodium cyanoborohydride in methanol-water mixtures at mild temperatures (0–20°C), followed by deprotection to yield the target amino piperidine derivative.

- (R)-tert-butyl piperidin-3-ylcarbamate is reacted with formaldehyde (30% aqueous solution) and sodium cyanoborohydride.

- Reaction is initiated at 0°C, then stirred overnight at room temperature.

- Workup involves extraction with ethyl acetate and washing with water and brine.

Comparative Summary of Preparation Methods

| Methodology | Starting Material(s) | Key Steps | Reaction Conditions | Yield (%) | Industrial Viability | Notes |

|---|---|---|---|---|---|---|

| Multi-step from D-Glutamic Acid (Patent CN103864674A) | D-Glutamic acid derivatives | Esterification, Boc protection, reduction, activation, cyclization, deprotection | 0–30°C, 6–10 h reactions, MeOH, SOCl2, TEA | ~99 (intermediates) | High | Cost-effective, scalable, no chiral separation needed |

| Reductive Amination with Formaldehyde and NaCNBH3 | (R)-tert-butyl piperidin-3-ylcarbamate | Reductive amination, deprotection | 0–20°C, overnight, MeOH-water | ~72 | Moderate | Mild conditions, suitable for methylated derivatives |

| Mannich Reaction for Amino Ketones | Paraformaldehyde, amine hydrochloride, ketone | Mannich condensation | Ethanol + HCl, room temperature | 87–98 | Moderate | High yield, adaptable to related compounds |

Research Findings and Notes

- The patent method from D-glutamic acid offers a robust, industrially feasible route with high purity and yield, emphasizing temperature control and solvent selection to optimize each step.

- Reductive amination is a straightforward method for introducing methyl groups on the piperidine nitrogen but may require further steps for ketone incorporation.

- Mannich reactions provide a general strategy for amino ketone formation, with optimized molar ratios and acidic media enhancing yield and purity.

- The choice of method depends on the required stereochemistry, scale of production, and cost constraints.

- Analytical techniques such as LC-MS, HPLC, NMR, and elemental analysis are critical for monitoring reaction progress and confirming product identity and purity.

常见问题

Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride?

- Methodological Answer : The compound is synthesized via Mannich base reactions , involving a ketone, secondary amine (e.g., 3-methylpiperidine), and formaldehyde derivatives. Key steps:

Reagent Ratios : Maintain a 1:1.2 molar ratio of ketone to amine to ensure complete condensation .

Reaction Conditions : Reflux in ethanol at 70–80°C for 6–8 hours under nitrogen to prevent oxidation .

Salt Formation : Precipitate the hydrochloride salt by bubbling HCl gas into the reaction mixture at pH 2–3 .

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor yield via gravimetric analysis.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Use a multi-technique approach:

- Elemental Analysis : Verify C/H/N content (e.g., theoretical C: 59.13%, H: 7.39%, N: 5.74%; observed deviations <0.4% indicate purity) .

- NMR Spectroscopy :

- ¹H NMR : Identify piperidinyl methyl protons (δ ~1.2–1.5 ppm) and amino protons (δ ~2.5–3.5 ppm) .

- ¹³C NMR : Confirm ketone carbonyl (δ ~200 ppm) and aromatic carbons (if applicable) .

- Melting Point : Compare to literature values (e.g., 183–185°C for analogous Mannich bases) with ±2°C tolerance .

- Mass Spectrometry (ESI-MS) : Detect [M+H]⁺ or [M-Cl]⁺ ions for molecular weight validation.

Q. What solvent systems are optimal for recrystallization and solubility studies?

- Methodological Answer :

- Primary Solvent : Ethanol/water (3:1 v/v) for high solubility at elevated temperatures (>70°C) and efficient crystal growth .

- Alternative Systems : Test isopropanol/ethyl acetate gradients for stubborn precipitates.

- Solubility Profiling : Conduct saturation shake-flask experiments in PBS (pH 7.4) and 0.1N HCl to simulate physiological conditions. Use UV-Vis spectroscopy (λmax ~230–260 nm) for quantification .

Q. How should the compound be stored to ensure long-term stability?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) in airtight containers to avoid hydrolysis of the hydrochloride salt .

- Stability Monitoring : Perform monthly FT-IR checks for carbonyl peak integrity (1680–1720 cm⁻¹) and TGA to detect moisture absorption (>0.5% weight loss indicates compromised stability).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points across synthetic batches?

- Methodological Answer : Melting point variations often stem from:

Polymorphism : Characterize crystal forms via X-ray diffraction (XRD) or DSC to identify dominant polymorphs .

Solvent Traces : Use Karl Fischer titration to quantify residual solvents (<0.1% acceptable).

Recrystallization Optimization : Adjust cooling rates (0.5–1°C/min) and solvent ratios to favor thermodynamically stable forms. Reference protocols for piperidone hydrochloride derivatives suggest ethanol/water yields more consistent results than acetone .

Q. What strategies improve yield in scaled-up Mannich reactions for this compound?

- Methodological Answer :

- Process Optimization :

- Employ continuous flow reactors to enhance heat/mass transfer, increasing yields by 15–20% .

- Use Dean-Stark traps for azeotropic water removal in toluene-based reactions.

- Purification : Implement countercurrent extraction with dichloromethane/water to isolate the product efficiently.

- Quality Control : Monitor reaction progress via inline FT-IR for ketone consumption (disappearance of ~1700 cm⁻¹ peak).

Q. How does the 3-methyl group on the piperidine ring influence physicochemical properties?

- Methodological Answer : Comparative studies with positional isomers reveal:

- Lipophilicity : 3-Methyl substitution increases logP by ~0.3 compared to 2-methyl analogs, affecting membrane permeability .

- Melting Point : Higher mp (Δ +15–20°C) due to improved crystal packing vs. unsubstituted derivatives .

- Solubility : Reduced aqueous solubility (40% decrease vs. 4-methyl isomers) due to steric hindrance of hydrogen bonding. Validate via molecular dynamics simulations.

Q. What experimental approaches validate tautomeric equilibria in solution?

- Methodological Answer : Investigate enol-oxo tautomerism using:

Variable-Temperature NMR : Observe coalescence of proton signals (e.g., enolic OH vs. keto carbonyl) between 25–80°C .

UV-Vis Spectroscopy : Track λmax shifts during pH titration (e.g., 233 nm for keto form → 245 nm for enol form) .

Computational Modeling : Perform DFT calculations to predict dominant tautomers under specific conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。